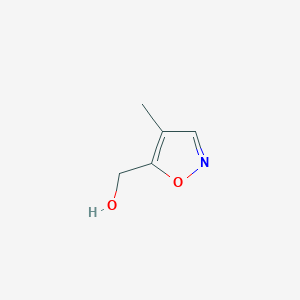

(4-Methylisoxazol-5-YL)methanol

Description

Overview of Isoxazole (B147169) Heterocycles in Advanced Synthetic Chemistry

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This structural motif is a cornerstone in medicinal chemistry, found in numerous commercially available drugs with a wide range of biological activities, including antibiotic, anti-inflammatory, and anticancer properties. nih.govmdpi.com The utility of the isoxazole ring stems from its electronic properties and its ability to serve as a versatile scaffold that can be readily functionalized. ibmmpeptide.com

The synthesis of isoxazoles is a well-established field, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne being a primary and widely researched method. nih.gov This reaction, often falling under the umbrella of "click chemistry," allows for the regioselective formation of the isoxazole ring. nih.gov Modern synthetic strategies are continually being developed to improve efficiency, yield, and environmental friendliness, with metal-free and catalyst-free approaches gaining prominence. nih.gov The isoxazole core's stability and the diverse reactivity of its substituents make it an attractive building block for creating complex molecular architectures. rsc.org

Significance of the Hydroxymethyl Functionality in Heterocyclic Scaffolds

The introduction of a hydroxymethyl (-CH2OH) group onto a heterocyclic scaffold can profoundly influence its chemical and physical properties. nih.gov This functional group can increase the hydrophilicity of a molecule, which is a critical parameter in medicinal chemistry for modulating solubility and pharmacokinetic profiles. nih.govnih.gov Furthermore, the hydroxymethyl group can act as a pharmacophore, a molecular feature that is recognized by biological receptors, by participating in hydrogen bonding and other non-covalent interactions. nih.gov

From a synthetic standpoint, the hydroxymethyl group is a valuable handle for further chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution reactions. This versatility allows for the diversification of a core heterocyclic structure, enabling the synthesis of a library of related compounds for structure-activity relationship studies. researchgate.net The presence of the hydroxymethyl group can also impact the metabolic stability of a compound. nih.gov

Current Research Landscape and Academic Interest in (4-Methylisoxazol-5-YL)methanol and its Congeners

This compound, with its specific substitution pattern, represents a point of interest within the broader class of isoxazole methanol (B129727) derivatives. While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its constituent parts—the 4-methylisoxazole (B1601460) core and the 5-hydroxymethyl substituent—are subjects of considerable academic and industrial research.

The primary interest in compounds like this compound lies in their potential as intermediates in the synthesis of more complex molecules, particularly for pharmaceutical applications. The combination of the biologically relevant isoxazole ring and the synthetically versatile hydroxymethyl group makes it a valuable building block. nih.govnih.gov Research into related structures, such as [3-(4-Methylphenyl)isoxazol-5-yl]methanol and (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol, highlights the ongoing exploration of substituted isoxazole methanols in medicinal and materials chemistry. researchgate.netsigmaaldrich.com

The investigation of such compounds often involves detailed structural analysis using techniques like X-ray crystallography to understand their three-dimensional structure and intermolecular interactions, which are crucial for designing new materials and drugs. researchgate.netmdpi.com The synthesis and characterization of these congeners contribute to a deeper understanding of the structure-property relationships within this class of compounds, paving the way for the rational design of novel molecules with desired functionalities.

Chemical Identity and Properties

| Property | Value |

| Molecular Formula | C5H7NO2 |

| Molar Mass | 113.11 g/mol |

| CAS Number | 1607024-83-8 |

Table 1: Physicochemical Properties of this compound. chembk.combldpharm.com

Synthesis and Elucidation

The synthesis of this compound and its analogs typically follows established methodologies for the construction of the isoxazole ring, followed by or incorporating the introduction of the methyl and hydroxymethyl substituents. A common and powerful method for forming the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne. nih.govorganic-chemistry.org

For the synthesis of this compound, a potential route would involve the reaction of the nitrile oxide derived from acetaldehyde (B116499) oxime with propargyl alcohol. However, controlling the regioselectivity of such cycloadditions is a key challenge in isoxazole synthesis.

Alternative strategies might involve the construction of the isoxazole ring with precursor functional groups that can be subsequently converted to the desired methyl and hydroxymethyl groups. For instance, a 4-carboxy-5-ester isoxazole derivative could be selectively reduced to afford the 4-methyl-5-hydroxymethyl product.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-2-6-8-5(4)3-7/h2,7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIUTIQMBNSEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylisoxazol 5 Yl Methanol and Analogues

De Novo Synthesis of the Isoxazole (B147169) Ring System

The formation of the isoxazole ring is a cornerstone of synthesizing (4-Methylisoxazol-5-YL)methanol and related compounds. Chemists have developed a variety of methods to construct this five-membered heterocycle, which can be broadly categorized into cycloaddition, condensation, and cyclization reactions.

Cycloaddition Strategies (e.g., 1,3-Dipolar Cycloaddition)

The 1,3-dipolar cycloaddition is a powerful and widely employed method for the synthesis of isoxazoles. wikipedia.orgresearchgate.net This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. wikipedia.orgresearchgate.net The versatility of this approach allows for the creation of a wide array of substituted isoxazoles by varying the substituents on both the nitrile oxide and the alkyne. wikipedia.org

Nitrile oxides, which are unstable and typically generated in situ, can be produced from the corresponding aldoximes using oxidizing agents. nih.govnih.gov For instance, the reaction of an aldoxime with an oxidant can generate a nitrile oxide, which then readily undergoes cycloaddition with an alkyne to yield the desired 3,5-disubstituted isoxazole. nih.gov

Recent advancements have focused on developing more environmentally friendly and efficient protocols. These include the use of mechanochemistry to perform solvent-free 1,3-dipolar cycloadditions, which can simplify work-up procedures and reduce energy consumption. nih.gov Copper-catalyzed versions of this reaction have also been developed, providing high reliability and a broad substrate scope. organic-chemistry.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Nitrile Oxide Precursor | Alkyne | Catalyst/Conditions | Product | Reference |

| Hydroxyimidoyl chlorides | Terminal alkynes | Cu/Al2O3, ball-milling | 3,5-disubstituted isoxazoles | nih.gov |

| Aldoximes | Alkynes | Oxone, aqueous medium | 3,5-disubstituted isoxazoles | nih.gov |

| Hydroximinoyl chlorides | Alkynones | Triethylamine (B128534), dielectric heating | 3,4,5-trisubstituted isoxazoles | nih.gov |

| Nitro compounds | Alkynes | DABCO | 3-acylisoxazoles | organic-chemistry.org |

Condensation Reactions for Isoxazole Ring Formation

Condensation reactions provide an alternative and classical route to the isoxazole nucleus. A prominent example is the Claisen isoxazole synthesis, which involves the reaction of a β-keto ester with hydroxylamine (B1172632). youtube.com The precise pH during the reaction work-up can influence the final product, leading to either isoxazolin-5-ones or 3-hydroxyisoxazoles. youtube.com

Another common strategy involves the condensation of 1,3-dicarbonyl compounds or their equivalents with hydroxylamine hydrochloride. researchgate.netnih.gov For instance, the reaction of ethyl acetoacetate (B1235776) with an aromatic aldehyde and hydroxylamine hydrochloride can yield 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones. nih.gov This multicomponent approach is often facilitated by various catalysts in basic media. nih.gov

Furthermore, the condensation of β-alkoxyvinyl trichloromethyl ketones with hydroxylamine in an acidic medium has been reported to produce 5-carboxyisoxazoles. nih.gov These condensation methods offer a diverse toolkit for accessing a range of isoxazole derivatives. nih.govnih.gov

Oxidative Cyclization Approaches

Oxidative cyclization represents a more recent and innovative strategy for isoxazole synthesis. These methods often involve the intramolecular cyclization of a suitably functionalized precursor under oxidative conditions.

One such approach is the one-pot oxidation and cyclization of propargylamines. organic-chemistry.orgacs.orgnih.gov In this process, the propargylamine (B41283) is first oxidized to an oxime intermediate, which then undergoes a copper-mediated intramolecular cyclization to furnish the isoxazole ring. organic-chemistry.orgacs.orgnih.gov This method is noted for its efficiency, regiospecificity, and tolerance of various functional groups. organic-chemistry.orgacs.org

Hypervalent iodine reagents have also been utilized to mediate the oxidative cyclization of various substrates to form isoxazoles and other related heterocycles. nsf.gov These reactions can proceed through different mechanisms, including those involving radical intermediates. nsf.gov

Introduction and Functionalization of the Hydroxymethyl Group

Once the isoxazole core is established, the next critical step is the introduction or unmasking of the hydroxymethyl group at the desired position, typically C5 for this compound.

Reduction of Ester or Carboxylic Acid Precursors

A common and reliable method for introducing the hydroxymethyl group is through the reduction of a corresponding ester or carboxylic acid functional group on the isoxazole ring. nih.gov For example, an isoxazole-5-carboxylate ester can be selectively reduced to the corresponding 5-hydroxymethylisoxazole.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are frequently used for this transformation, as they can effectively reduce esters to primary alcohols. commonorganicchemistry.comlibretexts.org However, for substrates with other sensitive functional groups, milder or more selective reducing agents may be necessary. For instance, diisobutylaluminum hydride (DIBAL-H) can be employed for the selective reduction of esters, sometimes even in the presence of other reducible groups. nih.gov In some cases, sodium borohydride (B1222165) (NaBH₄) can also be used, although it is generally a milder reagent and may require more forcing conditions for ester reduction. nih.gov

Table 2: Reagents for the Reduction of Isoxazole Esters

| Reducing Agent | Typical Solvents | Key Characteristics | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Ethers (e.g., THF, diethyl ether) | Powerful, non-selective | commonorganicchemistry.comlibretexts.org |

| Diisobutylaluminum Hydride (DIBAL-H) | Ethers, Hydrocarbons (e.g., DCM, toluene) | Powerful, more selective than LiAlH₄ | nih.gov |

| Sodium Borohydride (NaBH₄) | Alcohols (e.g., MeOH, EtOH) | Mild, selective for aldehydes/ketones but can reduce esters under certain conditions | nih.gov |

Direct Functionalization of Isoxazole Derivatives

Direct functionalization of the isoxazole ring offers a more atom-economical approach to introducing the hydroxymethyl group or a precursor. This can be achieved through C-H activation or by utilizing a pre-installed functional group as a handle for further modification. nih.gov

For example, a specific isoxazole derivative can be synthesized, and then a hydroxymethyl group can be introduced through a series of reactions. A study reported the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol by first preparing the corresponding oxime, followed by a cyclization with propargyl alcohol. biolmolchem.com This demonstrates the direct incorporation of the hydroxymethyl moiety during the ring formation step.

Another strategy involves the functionalization of a pre-existing isoxazole. For instance, a halogenated isoxazole can undergo a metal-halogen exchange to generate an organometallic species, which can then react with an electrophile like formaldehyde (B43269) to introduce the hydroxymethyl group. sci-hub.se

Hydroxymethylation Reactions

The direct hydroxymethylation of the 4-methylisoxazole (B1601460) ring at the C5 position to yield this compound is not a commonly reported transformation. A more established route to access such isoxazole-5-methanols involves a multi-step synthesis. One such approach is through a [3+2] cycloaddition reaction. For instance, the synthesis of the closely related compound, (3-para-tolyl-isoxazol-5-yl)methanol, has been achieved through the reaction of 4-methylbenzaldoxime with a suitable three-carbon synthon, followed by cyclization to form the isoxazole ring with a hydroxymethyl precursor at the 5-position. biolmolchem.combiolmolchem.com In this method, the oxime is converted to a nitrile oxide in situ, which then undergoes cycloaddition. biolmolchem.com

An alternative strategy involves the initial synthesis of an isoxazole-5-carboxylic acid, which can then be reduced to the corresponding alcohol. Isoxazole-5-carboxylic acid is commercially available and can be synthesized through various routes. sigmaaldrich.com The reduction of the carboxylic acid to the primary alcohol can be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes.

A plausible synthetic pathway to this compound could, therefore, start from ethyl 4-methyl-5-isoxazolecarboxylate. This ester can be synthesized and then reduced to the target alcohol.

Table 1: Potential Synthetic Routes to this compound

| Starting Material | Key Transformation(s) | Product |

| 4-Methylbenzaldoxime | [3+2] Cycloaddition | (3-para-tolyl-isoxazol-5-yl)methanol |

| Isoxazole-5-carboxylic acid | Reduction | (Isoxazol-5-yl)methanol |

| Ethyl 4-methyl-5-isoxazolecarboxylate | Reduction | This compound |

Stereoselective Synthesis of Chiral Isoxazole Alcohols (General Methodologies Applicable to Related Compounds)

The synthesis of chiral isoxazole alcohols, where the hydroxyl-bearing carbon is a stereocenter, requires the use of asymmetric synthetic methods. These methods are crucial for the preparation of enantiomerically pure compounds for various applications.

Asymmetric lithiation-borylation is a powerful strategy for the enantioselective synthesis of chiral alcohols, including those with heterocyclic moieties. nuph.edu.ua This methodology typically involves the deprotonation of a substrate with a chiral lithium amide base to generate a configurationally stable organolithium species. This intermediate is then trapped with a boronic ester, followed by oxidation to yield the chiral alcohol with high enantioselectivity.

While direct application to this compound itself is not extensively documented, the principles can be applied to the synthesis of chiral α-heterocyclic alcohols. beilstein-journals.org For example, a chiral secondary alcohol bearing an isoxazole ring could be synthesized from an appropriate precursor. The key to this approach is the ability to generate a stereodefined carbanion adjacent to the isoxazole ring, which is then borylated with retention of configuration. Subsequent oxidation of the resulting boronic ester furnishes the desired chiral alcohol. The versatility of this method allows for the synthesis of a wide range of enantioenriched tertiary boronic esters from secondary alkyl benzoates, which can then be converted to the corresponding tertiary alcohols. journalagent.com

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. For the preparation of chiral isoxazole alcohols, several catalytic strategies can be envisioned, primarily involving the enantioselective reduction of a prochiral ketone precursor.

Enantioselective Reduction of Ketones:

A common approach is the asymmetric reduction of an isoxazolyl ketone. This can be achieved using chiral reducing agents or, more efficiently, through catalytic transfer hydrogenation or catalytic hydrogenation with chiral metal complexes. wikipedia.org Ruthenium(II) complexes with chiral diamine ligands, for example, have been shown to be effective catalysts for the enantioselective transfer hydrogenation of aryl ketones using isopropanol (B130326) as the hydrogen source. researchgate.net Similarly, chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are widely used for the enantioselective reduction of prochiral ketones with borane. organic-chemistry.org These methods can be applied to the synthesis of chiral secondary alcohols where one of the substituents is an isoxazole ring, affording the product with high enantiomeric excess. organic-chemistry.orgnih.gov

Chiral Lewis Acid Catalysis:

Chiral Lewis acids can also be employed to catalyze the asymmetric addition of nucleophiles to isoxazole aldehydes or the enantioselective synthesis of the isoxazole ring itself. For instance, chiral oxazaborolidine catalysts have been used in the 1,3-dipolar cycloaddition of silyl (B83357) nitronates to produce isoxazolines with a chiral quaternary center in high yields and enantioselectivities. google.com While this example leads to an isoxazoline, the principle of using a chiral Lewis acid to control the stereochemistry of the cycloaddition can be extended to the synthesis of chiral isoxazoles. Furthermore, Lewis acids like aluminum trichloride (B1173362) have been used to promote the synthesis of isoxazole derivatives, suggesting the potential for developing chiral versions of these catalysts. beilstein-journals.orgnih.gov

Table 2: Chiral Catalyst-Mediated Approaches to Chiral Isoxazole Alcohols

| Catalytic System | Transformation | Substrate | Product |

| Chiral Ruthenium(II) Complex | Transfer Hydrogenation | Isoxazolyl Ketone | Chiral Isoxazole Alcohol |

| Chiral Oxazaborolidine (CBS) | Borane Reduction | Isoxazolyl Ketone | Chiral Isoxazole Alcohol |

| Chiral Oxazaborolidine | 1,3-Dipolar Cycloaddition | Silyl Nitronate | Chiral Isoxazoline |

| Chiral Lewis Acid | Cycloaddition/Nucleophilic Addition | Aldehyde/Nitrile Oxide | Chiral Isoxazole |

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The synthesis of isoxazoles is no exception, with significant research dedicated to green chemistry principles and advanced catalytic methods.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of isoxazole synthesis, this has led to the development of several sustainable methodologies.

One notable approach is the use of water as a solvent. Water is a non-toxic, non-flammable, and inexpensive solvent, making it an attractive alternative to volatile organic compounds. The synthesis of 5-arylisoxazole derivatives has been successfully achieved in aqueous media without the need for a catalyst, offering advantages such as easier work-up, mild reaction conditions, and high yields. organic-chemistry.org Furthermore, one-pot, three-component reactions catalyzed by biodegradable and readily available catalysts like citric acid in water have been developed for the synthesis of isoxazol-5(4H)-one derivatives. beilstein-journals.org

Another green approach involves the use of alternative energy sources. For example, the synthesis of 4-arylidene-isoxazole-5(4H)-ones has been accomplished using natural sunlight as a clean and abundant energy source, avoiding the need for external heating and catalysts. biolmolchem.com

Catalytic alcohol dehydrogenative coupling (ADC) is an atom-economical and sustainable method for the formation of carbon-carbon and carbon-heteroatom bonds, with water and hydrogen gas as the only byproducts. rsc.org This strategy is particularly relevant for the synthesis of N-heterocyles. While the direct synthesis of isoxazoles via ADC is less common, the underlying principles can be applied to the synthesis of precursors or for the late-stage functionalization of isoxazole-containing molecules.

The process typically involves the use of a transition metal catalyst, such as ruthenium or iridium, to facilitate the dehydrogenation of an alcohol to an aldehyde in situ. This aldehyde can then react with a suitable nucleophile, such as an amine or a hydroxylamine derivative, to form a new bond and ultimately the heterocyclic ring. The liberated hydrogen can either be released as a gas or be used in a subsequent reduction step in a "borrowing hydrogen" methodology. The use of alcohols as alkylating agents in these reactions is highly advantageous as they are often derived from renewable resources and are generally less toxic than traditional alkylating agents. rsc.org

Metal-Free Synthetic Pathways

The development of metal-free synthetic routes for isoxazoles is driven by the need to avoid the disadvantages associated with metal catalysts, such as high costs, toxicity, and difficulties in removal from the final products. researchgate.netrsc.org Various metal-free methods have been established, often relying on cycloaddition reactions and other novel strategies.

One prominent metal-free approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or enamines. nih.gov For instance, nitrile oxides, generated in situ from N-Boc-masked chloroximes using a mild base like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), react with alkynes or enamines in ethyl acetate (B1210297) at room temperature. This method has proven effective for the multigram scale synthesis of 5-substituted isoxazoles. nih.gov

Another innovative metal-free strategy is the one-pot cascade reaction utilizing ultrasonication. Tanyeli's group demonstrated the synthesis of polysubstituted isoxazoles by reacting aromatic aldehydes and ethyl nitroacetate (B1208598) in water with 20 mol% of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst at 80°C under ultrasonic conditions. nih.gov This method offers a rapid and efficient pathway to isoxazole derivatives.

Furthermore, a metal-free, three-component reaction provides a straightforward synthesis of 3,4,5-trisubstituted isoxazoles. This method involves the reaction of α-azido acrylates with aromatic oximes under mild conditions, proceeding through a 1,3-dipolar cycloaddition. organic-chemistry.org

The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter also enables a simple and efficient metal-free regioselective synthesis of 3,5-disubstituted isoxazoles and isoxazolines from aldoximes. rsc.org This approach is notable for its tolerance of unprotected phenolic hydroxyl groups. rsc.org

Recent advancements have also explored the reactivity of hexafluoroisopropyl 2-aminobenzoates for the metal-free synthesis of other nitrogen-containing heterocycles at room temperature, highlighting a trend towards mild and efficient synthetic conditions. nih.gov

Table 1: Overview of Selected Metal-Free Synthetic Methods for Isoxazoles

| Method | Reactants | Catalyst/Promoter | Key Features |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | N-Boc-masked chloroximes, alkynes/enamines | NaHCO₃ or Et₃N | Multigram scale synthesis, room temperature. nih.gov |

| Ultrasonic Cascade Reaction | Aromatic aldehydes, ethyl nitroacetate | 20 mol% DABCO | One-pot, ultrasonication, aqueous media. nih.gov |

| Three-Component Reaction | α-Azido acrylates, aromatic oximes | None | Mild conditions, straightforward synthesis of 3,4,5-trisubstituted isoxazoles. organic-chemistry.org |

| DBU-Promoted Synthesis | Aldoximes | DBU | Regioselective, tolerates unprotected phenolic hydroxyls. rsc.org |

Aqueous Media Reaction Systems

The use of water as a solvent in organic synthesis is highly advantageous due to its environmental friendliness, low cost, and non-flammability. Several methods for the synthesis of isoxazole derivatives have been developed that utilize aqueous media.

A notable example is the synthesis of a series of 5-arylisoxazole derivatives through the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water, without the need for a catalyst. nih.govresearchgate.net This method is characterized by its simple work-up, mild reaction conditions, and high yields. nih.govresearchgate.net

Another significant development is the synthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium under mild basic conditions at room temperature. beilstein-journals.orgolemiss.edu This reaction proceeds via a [3 + 2]-cycloaddition of nitrile oxides, generated in situ from hydroximoyl chlorides, and 1,3-dicarbonyl compounds. olemiss.edu The use of an organic base like N,N-diisopropylethylamine (DIPEA) in a water-methanol mixture has been optimized to achieve high selectivity and yields within a short reaction time. beilstein-journals.org

Furthermore, the synthesis of 4-(arylmethylidene)-3-methylisoxazol-5(4H)-ones has been achieved in a one-pot, three-component procedure using Dowex1-x8OH as a catalyst in water, resulting in high yields and short reaction times. shd-pub.org.rs Tartaric acid has also been employed as a catalyst for a similar transformation in aqueous media. researchgate.net The use of sonochemistry in conjunction with a recoverable solid catalyst like Sn(II)-montmorillonite in water has also been shown to be an effective and environmentally friendly method for synthesizing 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. researchgate.net

The synthesis of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin was accomplished in water using KI and oxone under ultrasonic activation, demonstrating the versatility of aqueous systems for creating complex isoxazole-containing molecules. mdpi.com

Table 2: Examples of Isoxazole Synthesis in Aqueous Media

| Method | Reactants | Catalyst/Conditions | Product Type | Yield |

|---|---|---|---|---|

| Catalyst-Free Reaction | 3-(Dimethylamino)-1-arylprop-2-en-1-ones, Hydroxylamine hydrochloride | Water, Reflux | 5-Arylisoxazoles | Good to Excellent researchgate.net |

| [3+2] Cycloaddition | 4-Fluoro-N-hydroxybenzimidoyl chloride, 1-Phenylbutane-1,3-dione | DIPEA, Water/Methanol (B129727) | 3,4,5-Trisubstituted Isoxazoles | High beilstein-journals.org |

| One-Pot Three-Component | Hydroxylamine hydrochloride, Ethyl acetoacetate, Aromatic aldehydes | Dowex1-x8OH, Water | 4-(Arylmethylidene)-3-methylisoxazol-5(4H)-ones | 90-95% shd-pub.org.rs |

| Sonochemical Synthesis | Hydroxylamine hydrochloride, Ethyl acetoacetate, Benzaldehyde derivatives | Sn(II)-Montmorillonite, Water, Ultrasound | 3-Methyl-4-arylmethylene isoxazole-5(4H)-ones | 87-96% researchgate.net |

| Ultrasonic Activation | N-allyl saccharin, 4-methoxybenzaldoxime | KI, Oxone, Water, Ultrasound | N-(3-(4-Methoxyphenyl)isoxazolin-5-yl)methylsaccharin | Not specified mdpi.com |

Reactivity and Transformational Chemistry of 4 Methylisoxazol 5 Yl Methanol

Reactions Involving the Hydroxyl Group

The exocyclic hydroxymethyl group (-CH₂OH) is the most reactive site for many common organic transformations. Its primary alcohol nature allows for a range of modifications that are foundational in synthetic chemistry.

Esterification and Etherification Transformations

The hydroxyl group of (4-Methylisoxazol-5-YL)methanol can be readily converted into esters and ethers, which are important derivatives for modifying the compound's physical and chemical properties.

Esterification: In the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), this compound reacts with carboxylic acids in an equilibrium process known as Fischer esterification to yield the corresponding ester and water google.com. The reaction is typically driven to completion by using an excess of one reactant or by removing water as it is formed lidsen.comlidsen.com. For instance, reaction with acetic acid produces (4-methylisoxazol-5-yl)methyl acetate (B1210297).

Etherification: The synthesis of ethers from this compound can be achieved through various methods. A common laboratory-scale method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Alternatively, chemoselective methods can be employed. For example, systems using 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalyst like dimethyl sulfoxide (DMSO) in an alcohol solvent (e.g., methanol (B129727) or ethanol) have been shown to be effective for the etherification of benzylic alcohols, a class of compounds with similar reactivity to the target molecule organic-chemistry.org.

| Transformation | Reagent(s) | Product | Typical Conditions |

|---|---|---|---|

| Esterification | Acetic Acid (CH₃COOH) | (4-methylisoxazol-5-yl)methyl acetate | Catalytic H₂SO₄, Heat |

| Etherification (Methyl Ether) | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 5-(Methoxymethyl)-4-methylisoxazole | Anhydrous THF or DMF |

| Etherification (Ethyl Ether) | TCT, DMSO, Ethanol | 5-(Ethoxymethyl)-4-methylisoxazole | Room Temperature |

Oxidation Reactions to Carbonyl Derivatives

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The partial oxidation to 4-methylisoxazole-5-carbaldehyde requires mild oxidizing agents to prevent overoxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or conditions used in the Swern or Dess-Martin periodinane oxidations are suitable for this transformation. A patent for a related compound, 4-iodo-3-methylisoxazole-5-methanol, notes that its oxidation would yield the corresponding aldehyde, confirming the feasibility of this reaction pathway google.com.

Stronger oxidizing agents will convert the primary alcohol directly to 4-methylisoxazole-5-carboxylic acid. Common reagents for this full oxidation include potassium permanganate (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, i.e., Jones reagent), or ruthenium tetroxide (RuO₄).

| Target Product | Oxidizing Agent | Common Name of Reaction |

|---|---|---|

| 4-methylisoxazole-5-carbaldehyde | Pyridinium Chlorochromate (PCC) | Corey-Suggs Oxidation |

| 4-methylisoxazole-5-carbaldehyde | Dess-Martin Periodinane (DMP) | Dess-Martin Oxidation |

| 4-methylisoxazole-5-carboxylic acid | Potassium Permanganate (KMnO₄) | - |

| 4-methylisoxazole-5-carboxylic acid | Chromic Acid (H₂CrO₄) | Jones Oxidation |

Nucleophilic Substitution Reactions

The direct displacement of the hydroxyl group is difficult due to hydroxide (OH⁻) being a poor leaving group. Therefore, the hydroxyl group must first be converted into a better leaving group. One common strategy is to react the alcohol with thionyl chloride (SOCl₂) to produce the corresponding alkyl chloride, 5-(chloromethyl)-4-methylisoxazole. This reaction can proceed through two different mechanisms depending on the conditions. In the absence of a base like pyridine, the reaction often proceeds with retention of configuration via an SNi (nucleophilic substitution internal) mechanism. However, when pyridine is added, it intercepts an intermediate, leading to an SN2 mechanism that results in inversion of stereochemistry masterorganicchemistry.com. Other reagents like phosphorus tribromide (PBr₃) can be used to synthesize the analogous bromide.

| Reagent | Additive | Product | Predominant Mechanism |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | None | 5-(chloromethyl)-4-methylisoxazole | SNi |

| Thionyl Chloride (SOCl₂) | Pyridine | 5-(chloromethyl)-4-methylisoxazole | SN2 |

| Phosphorus Tribromide (PBr₃) | None | 5-(bromomethyl)-4-methylisoxazole | SN2 |

Reactions of the Isoxazole (B147169) Ring System

Electrophilic and Nucleophilic Aromatic Substitution (if applicable)

Electrophilic Aromatic Substitution (EAS): The isoxazole ring is considered an electron-deficient system, which deactivates it towards attack by electrophiles compared to benzene wikipedia.orglibretexts.org. While some electrophilic substitutions on isoxazoles have been reported to occur preferentially at the C4 position, this compound is already substituted at both the C4 (methyl) and C5 (hydroxymethyl) positions reddit.com. The remaining C3 position is sterically hindered and electronically deactivated, making further electrophilic substitution on the ring highly unlikely under standard conditions.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions on aromatic rings typically require the presence of strong electron-withdrawing groups and a suitable leaving group. The isoxazole ring itself is electron-deficient, but for a substitution reaction to occur, a leaving group (like a halide or a nitro group) must be present on the ring. Research has shown that 5-nitroisoxazoles can undergo efficient nucleophilic substitution where the nitro group is displaced by various nucleophiles rsc.org. In the case of this compound, there is no leaving group attached to the ring, so it is not expected to undergo intermolecular SNAr reactions.

Ring-Opening and Rearrangement Reactions

The inherent strain and weak N-O bond in the isoxazole ring make it susceptible to cleavage under various conditions, including reductive, basic, and photochemical methods.

Reductive Ring-Opening: The N-O bond of the isoxazole ring can be cleaved under reductive conditions. For example, catalytic hydrogenation (e.g., using H₂/Pd or Raney Nickel) can lead to the opening of the ring to form an enaminone intermediate, which may be further reduced or hydrolyzed. The metabolic pathway of the drug razaxaban, which contains a benzisoxazole core, demonstrates that reductive isoxazole ring opening is a significant clearance pathway in biological systems, requiring NADH as a cofactor nih.gov.

Rearrangement Reactions:

Boulton-Katritzky Rearrangement: This is a well-documented thermal or base-catalyzed rearrangement reaction of isoxazole systems. It involves the intramolecular cyclization of a substituent onto the isoxazole nitrogen, followed by ring-opening and re-cyclization to form a new heterocyclic system beilstein-journals.orgrsc.orgbeilstein-journals.orgnih.gov. For example, isoxazoles bearing an ortho-azidoaryl group can rearrange into 1,2,3-triazoles.

Photochemical Rearrangement: Under UV irradiation, the weak N-O bond in isoxazoles can break, leading to a rearrangement. Isoxazole itself has been shown to rearrange into an oxazole via an azirine intermediate upon photolysis wikipedia.org. This pathway offers a method to transform the isoxazole core into a different heterocycle.

Base-Promoted Ring-Opening: In some cases, strong bases can induce the ring-opening of isoxazoles, particularly when the ring is activated by electron-withdrawing groups. This can lead to the formation of various acyclic products beilstein-journals.orgbeilstein-journals.org.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions are pivotal for introducing a wide array of substituents onto the isoxazole core, thereby enabling the synthesis of diverse derivatives with tailored properties.

Palladium-Catalyzed Coupling with Halogenated Isoxazole Intermediates

A common strategy to activate the this compound for cross-coupling involves the conversion of the hydroxymethyl group into a more reactive species, such as a halomethyl group. This transformation provides a suitable electrophilic partner for various palladium-catalyzed reactions. While direct coupling of the C5-hydroxymethyl group is challenging, its conversion to a halide opens up avenues for Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organoboron compound and an organic halide, is a widely employed method. libretexts.orgyoutube.com The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For instance, a 5-(chloromethyl)-4-methylisoxazole intermediate can be coupled with various aryl or heteroaryl boronic acids to introduce diverse aromatic systems at the 5-position.

The Heck reaction provides a means to form substituted alkenes by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org A 5-(bromomethyl)-4-methylisoxazole could, in principle, be coupled with various alkenes to introduce vinyl groups.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nrochemistry.comwikipedia.org This reaction allows for the introduction of alkynyl moieties. A halogenated derivative of this compound can serve as the halide component in this reaction. The Sonogashira reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. nrochemistry.comjk-sci.com

Below is an interactive data table summarizing representative palladium-catalyzed coupling reactions with halogenated isoxazole intermediates.

| Coupling Reaction | Halogenated Isoxazole Intermediate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

| Suzuki-Miyaura | 5-(chloromethyl)-4-methylisoxazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-benzyl-4-methylisoxazole | 85 |

| Suzuki-Miyaura | 5-(bromomethyl)-4-methylisoxazole | 2-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 4-methyl-5-(thiophen-2-ylmethyl)isoxazole | 78 |

| Heck | 5-(iodomethyl)-4-methylisoxazole | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 4-methyl-5-styrylisoxazole | 65 |

| Sonogashira | 5-(bromomethyl)-4-methylisoxazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 4-methyl-5-(phenylethynyl)isoxazole | 92 |

Strategies for Derivatization at Various Ring Positions

Beyond the functionalization at the C5 position, the 4-methylisoxazole (B1601460) ring offers other sites for derivatization, enabling the synthesis of a wider range of analogues.

C3-Position: The C3 position of the isoxazole ring can be functionalized through deprotonation using a strong base, such as n-butyllithium, followed by quenching with an electrophile. This metallation-electrophile trapping protocol allows for the introduction of various substituents at this position. For instance, treatment with a suitable organolithium reagent can generate a C3-lithiated species, which can then react with aldehydes, ketones, alkyl halides, or other electrophiles to introduce new functional groups.

C4-Methyl Group: The methyl group at the C4 position can also be a site for derivatization. Radical halogenation, for instance, using N-bromosuccinimide (NBS) under UV irradiation, can introduce a halogen to the methyl group, creating a 4-(halomethyl)isoxazole. This intermediate can then participate in nucleophilic substitution reactions or further cross-coupling reactions. Alternatively, oxidation of the methyl group can yield the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as esters, amides, or undergo further synthetic transformations.

The following table outlines potential derivatization strategies at different positions of the 4-methylisoxazole ring.

| Ring Position | Derivatization Strategy | Reagents | Intermediate/Product |

| C3 | Lithiation and electrophilic quench | 1. n-BuLi, THF, -78 °C2. Electrophile (e.g., Benzaldehyde) | 3-(hydroxy(phenyl)methyl)-4-methyl-5-(hydroxymethyl)isoxazole |

| C4-Methyl | Radical Halogenation | NBS, AIBN, CCl₄, reflux | 4-(bromomethyl)-5-(hydroxymethyl)isoxazole |

| C4-Methyl | Oxidation | KMnO₄ | 5-(hydroxymethyl)isoxazole-4-carboxylic acid |

These strategies, in combination with the cross-coupling reactions at the C5-position, provide a comprehensive approach to the synthesis of a diverse library of this compound derivatives for various applications.

Advanced Spectroscopic and Crystallographic Investigations of Isoxazole Methanol Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete structural assignment of (4-Methylisoxazol-5-yl)methanol can be achieved.

1H NMR Chemical Shift Assignments and Coupling Constant Analysis

Proton (¹H) NMR spectroscopy reveals the electronic environment of each hydrogen atom within a molecule. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by the protons. In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this compound would be expected to show distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂), and hydroxyl (OH) protons.

The methyl protons on the isoxazole (B147169) ring typically appear in the upfield region of the spectrum. The methylene protons of the methanol (B129727) group are adjacent to an electronegative oxygen atom and the isoxazole ring, which would shift their signal downfield. The hydroxyl proton signal can be broad and its chemical shift is often variable, depending on factors like concentration and solvent. ucl.ac.uk

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.3 | s (singlet) |

| CH₂ | ~4.7 | s (singlet) |

This is an interactive data table. Click on the headers to sort.

Coupling constants (J), which describe the interaction between neighboring non-equivalent protons, provide valuable information about the connectivity of atoms. However, in the case of this compound, the methyl and methylene groups are not adjacent to other proton-bearing carbons, so significant proton-proton coupling is not expected, leading to singlet signals for these groups.

13C NMR Chemical Shift Assignments

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

The isoxazole ring contains three carbon atoms. C3 and C5 are typically found further downfield due to their attachment to the electronegative oxygen and nitrogen atoms of the ring. The C4 carbon, being attached to the methyl group, will have a distinct chemical shift. The carbon of the methyl group (CH₃) will appear at a characteristic upfield position, while the methylene carbon (CH₂OH) will be shifted downfield due to the attached hydroxyl group. oregonstate.edu

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C3 | ~158 |

| C4 | ~105 |

| C5 | ~168 |

| CH₃ | ~11 |

This is an interactive data table. Click on the headers to sort.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, COSY would be of limited use for the main carbon framework as there are no direct proton-proton couplings over two or three bonds, but it could confirm the absence of such couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would show a cross-peak between the ¹H signal of the methyl group and the ¹³C signal of the methyl carbon, and another cross-peak between the ¹H signal of the methylene group and the ¹³C signal of the methylene carbon.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. nih.gov The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

For this compound, the IR spectrum would exhibit characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

C=N and C=C Stretch: The isoxazole ring will show characteristic stretching vibrations for the C=N and C=C bonds, typically in the 1400-1650 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O single bond in the methanol group will appear in the 1000-1300 cm⁻¹ range.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | Stretching | 3200-3600 (broad) |

| -CH₃, -CH₂ | C-H Stretching | 2850-3000 |

| Isoxazole Ring | C=N, C=C Stretching | 1400-1650 |

This is an interactive data table. Click on the headers to sort.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This provides the exact molecular weight of the compound and information about its structure through the analysis of fragmentation patterns.

For this compound (C₅H₇NO₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 113.11 g/mol . chembk.com High-resolution mass spectrometry could confirm the elemental composition.

The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for this compound might include:

Loss of a hydroxyl radical (•OH), resulting in a fragment at m/z [M-17]⁺.

Loss of the hydroxymethyl group (•CH₂OH), leading to a fragment at m/z [M-31]⁺.

Cleavage of the isoxazole ring, which can lead to a variety of smaller, characteristic fragments.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a related compound, [3-(4-Methylphenyl)isoxazol-5-yl]methanol, a single-crystal X-ray diffraction study revealed key structural features that can be extrapolated to understand the likely solid-state structure of this compound. researchgate.net

In the crystal structure of the analogue, the isoxazole ring and the attached phenyl group were found to be nearly coplanar. researchgate.net A significant feature was the presence of intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of the isoxazole ring of an adjacent molecule. researchgate.net This O—H···N hydrogen bonding links the molecules into chains. researchgate.net

It is highly probable that this compound would also exhibit similar intermolecular hydrogen bonding in the solid state, influencing its crystal packing and physical properties. The bond lengths and angles within the isoxazole ring would be expected to be consistent with those of other structurally characterized isoxazoles. researchgate.net

Computational Chemistry Approaches to Isoxazole Methanol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on molecular orbital theory, are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated characteristics of a chemical system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying heterocyclic systems like isoxazoles. nih.govscispace.com The core principle of DFT is that the energy of a molecule can be determined from its electron density. This approach is used to perform geometry optimization, where the lowest energy arrangement of atoms (the equilibrium geometry) is found by exploring the potential energy surface of the molecule. scielo.org.mxmultidisciplinaryjournals.com

For isoxazole (B147169) derivatives, hybrid functionals such as B3LYP are commonly employed, often paired with Pople-style basis sets like 6-311G+(d,p) or 6-311++G(d,p), to provide a robust description of the molecule's geometry and electronic properties. nih.govresearchgate.net These calculations yield critical data on bond lengths, bond angles, and dihedral angles. The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to find the coordinates that correspond to a minimum energy, thus predicting the most stable three-dimensional structure of the molecule. scielo.org.mxmultidisciplinaryjournals.com While experimental data for the specific crystal structure of (4-Methylisoxazol-5-YL)methanol is not available in the provided search results, Table 1 shows experimental crystallographic data for a closely related compound, [3-(4-Methylphenyl)isoxazol-5-yl]methanol, which serves as a benchmark for the expected accuracy of DFT calculations. researchgate.net

Table 1: Selected Experimental Bond Lengths and Angles for [3-(4-Methylphenyl)isoxazol-5-yl]methanol This table presents experimental data obtained from X-ray crystallography for a related isoxazole derivative, which can be used to validate computational models.

Source: researchgate.net

| Parameter | Bond/Atoms | Length (Å) / Angle (°) |

| Bond Length | O1—C10 | 1.336 |

| N1—C8 | 1.310 | |

| C9—C10 | 1.338 | |

| C10—C11 | 1.490 | |

| O2—C11 | 1.406 | |

| Bond Angle | C10—C9—C8 | 105.8 |

| N1—C8—C5 | 120.3 | |

| C11—O2—H2A | 111.0 |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. taylorandfrancis.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. taylorandfrancis.com DFT calculations are widely used to determine the energies and spatial distributions of these frontier orbitals for isoxazole derivatives. nih.govresearchgate.net This analysis helps in understanding the electrophilic and nucleophilic sites of this compound, predicting its behavior in various reactions, such as cycloadditions. wikipedia.orgacs.org

Table 2: Illustrative Frontier Molecular Orbital Energies for an Isoxazole System This table provides a representative example of HOMO, LUMO, and energy gap values calculated for a related isoxazole derivative using DFT. Such data is crucial for assessing chemical reactivity.

Source: Adapted from findings on isoxazole derivatives. researchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 5.25 |

Computational methods can accurately predict various spectroscopic parameters, providing valuable support for experimental structure elucidation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent example. Using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the isotropic magnetic shielding constants for each nucleus in the molecule. epstem.net These values are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS).

Calculations are often performed considering the solvent environment, as solvents can influence chemical shifts. scielo.org.mx The accuracy of these predictions has been significantly enhanced, with some computational and machine learning methods now capable of predicting ¹H NMR chemical shifts with a mean absolute error of less than 0.10 ppm. nih.gov Such computational spectra are invaluable for assigning peaks in experimental spectra and confirming the structure of newly synthesized compounds like this compound. chegg.com

Table 3: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts This table illustrates the typical accuracy of computationally predicted NMR data by comparing it with experimental values for a related isoxazole compound, [3-(4-methylphenyl)isoxazole-5-yl]methanol.

Source: chegg.com

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity |

| -OH | ~2.5 - 4.0 | Varies | Singlet (broad) |

| -CH₂OH | 4.85 | 4.88 | Singlet |

| Isoxazole-CH₃ | 2.30 | 2.32 | Singlet |

| Aromatic-H | 7.20 - 7.60 | 7.25 - 7.55 | Multiplet |

| Aromatic-CH₃ | 2.40 | 2.41 | Singlet |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape of this compound under various conditions. nih.gov

These simulations can reveal the flexibility of the molecule, including the rotation of the methanol (B129727) group and the potential for intermolecular interactions, such as hydrogen bonding in different solvents like water or methanol. nih.govulisboa.pt For instance, simulations can show how the presence of a solvent like methanol can stabilize certain secondary structures while weakening tertiary interactions in larger biomolecules, a principle that also applies to the solvation and interaction of smaller molecules. nih.gov By simulating the system at different temperatures and in various environments, MD can predict stable conformations, the pathways of conformational change, and the influence of the surrounding medium on the molecule's structure and dynamics. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, intermediate structures, and the energy barriers associated with a chemical reaction. This allows for a step-by-step understanding of how reactants are converted into products.

For systems involving isoxazoles, computational methods have been used to study reaction pathways, such as the regioselectivity in 1,3-dipolar cycloaddition reactions. tandfonline.com Theoretical frameworks like Molecular Electron Density Theory (MEDT) can be applied to analyze the flow of electron density during a reaction, confirming the mechanism type (e.g., zwitterionic) and explaining why certain products are formed preferentially. tandfonline.com For this compound, this approach could be used to predict its reactivity in synthesis or its metabolic pathways by calculating the activation energies for various potential transformations, thus guiding experimental efforts.

Applications of 4 Methylisoxazol 5 Yl Methanol in Organic Synthesis

A Versatile Synthetic Building Block and Intermediate

(4-Methylisoxazol-5-YL)methanol's utility as a synthetic building block is rooted in the reactivity of its constituent parts: the isoxazole (B147169) ring and the primary alcohol functional group. Isoxazoles, as a class of five-membered aromatic heterocycles, are key components in a wide array of synthetic products and are recognized as essential pharmacophores in many biologically active compounds and drugs chemenu.com. The nitrogen and oxygen atoms within the isoxazole ring can participate in hydrogen bond donor/acceptor interactions, a crucial feature for its role in the synthesis of molecules designed to interact with biological targets like enzymes and receptors chemenu.com.

The commercial availability of this compound and related heterocyclic compounds underscores their importance as foundational materials in drug discovery and development programs chembk.combldpharm.comacints.com. The presence of the hydroxyl group allows for a range of subsequent chemical modifications, such as esterification or etherification, enabling the connection of the isoxazole core to other molecular fragments. This adaptability makes it an important intermediate in multi-step synthetic sequences aimed at producing complex target molecules.

A Scaffold for Fused and Hybrid Heterocyclic Systems

The isoxazole framework is a common starting point for the construction of more elaborate fused or hybrid heterocyclic systems. While direct examples starting from this compound are not extensively documented in readily available literature, the general reactivity of the isoxazole nucleus is well-established for this purpose. For instance, various isoxazole derivatives are employed in cyclocondensation reactions to create novel fused ring systems, such as pyrazolopyrimidines, triazolopyrimidines, and pyrimidobenzimidazoles researchgate.net.

The strategic placement of reactive groups on the isoxazole ring is key to these synthetic strategies. The hydroxyl group of this compound can be converted into a better leaving group or another functional handle to facilitate intramolecular cyclization reactions, leading to the formation of a new ring fused to the isoxazole core. Furthermore, the isoxazole ring itself can be a reactive component in cycloaddition reactions, serving as a diene or dienophile, to construct polycyclic systems. The development of novel synthetic methodologies continues to expand the possibilities for using isoxazole-based building blocks in the creation of diverse and complex heterocyclic architectures researchgate.net.

A Precursor for Advanced Organic Synthons

This compound is a direct precursor to valuable synthetic intermediates, namely the corresponding aldehyde and carboxylic acid, through oxidation of its primary alcohol group. These transformations yield 4-methylisoxazole-5-carbaldehyde and 4-methylisoxazole-5-carboxylic acid, respectively, which possess enhanced reactivity for subsequent synthetic manipulations.

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. For example, a related process involves the oxidation of a thiazole (B1198619) alcohol to the corresponding thiazole aldehyde using an oxidizing agent wipo.int. A similar approach can be applied to this compound. A patent for the synthesis of the related 4-iodo-3-methylisoxazole-5-carbaldehyde (B11787635) acknowledges that the oxidation of the corresponding methanol (B129727) is a feasible, though not widely reported, route google.com.

Further oxidation of the aldehyde, or direct oxidation of the primary alcohol, leads to the formation of the carboxylic acid. The synthesis of the isomeric 5-methylisoxazole-4-carboxylic acid is well-documented and often proceeds through the hydrolysis of a corresponding ester, which itself can be prepared from the alcohol google.comwipo.intnih.govgoogle.com. These isoxazole carboxylic acids and their derivatives are important intermediates in the synthesis of pharmaceuticals. For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been utilized as an unnatural amino acid in solid-phase peptide synthesis nih.gov. The aldehyde and carboxylic acid derived from this compound are therefore powerful synthons for introducing the 4-methylisoxazole (B1601460) moiety into larger, more complex molecules.

Emerging Research Directions and Future Perspectives for Isoxazole Methanol Chemistry

Development of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of isoxazole (B147169) derivatives is increasingly benefiting from the development of advanced catalytic systems that offer higher yields, milder reaction conditions, and greater selectivity. A significant trend is the move away from stoichiometric reagents towards catalytic, and often more environmentally benign, alternatives.

Recent research has demonstrated the efficacy of various novel catalysts:

Cerium Ammonium Nitrate (CAN): This catalyst has been successfully used for the synthesis of isoxazole derivatives through [3+2] cycloaddition reactions. researchgate.netsciety.org This method is noted for being an efficient, green process conducted under mild and sustainable conditions. researchgate.netsciety.org

Tin-Exchanged Montmorillonite K10 (SnII-Mont K10): A study highlighted the use of SnII-Mont K10 as a recoverable solid catalyst for the one-pot multicomponent cyclocondensation to produce 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. researchgate.net This heterogeneous catalyst is advantageous due to its low cost, eco-friendliness, and reusability, facilitating high product yields in water under ultrasound irradiation. researchgate.net

Copper-Supported β-Cyclodextrin (Cu@Met-β‐CD): A novel, efficient, and green protocol utilizes a biodegradable and reusable supramolecular copper catalyst for the synthesis of 3-methyl-4-arylmethyleneisoxazol-5(4H)-ones. nih.gov This system allows for simple procedures and clean work-up without the need for column chromatography, achieving excellent yields in short reaction times. nih.gov

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A metal-free approach for the synthesis of 5-substituted isoxazoles employs the TEMPO catalyst. nih.gov A proposed mechanism involves TEMPO reacting with trimethylsilyl (B98337) azide (B81097) (TMSN₃) to generate an azido (B1232118) free radical, which then attacks an alkyne to initiate the formation of the isoxazole ring. nih.gov

These developments underscore a strategic shift towards catalysts that are not only efficient but also align with the principles of green chemistry, paving the way for more sustainable manufacturing of isoxazole-containing compounds.

Table 1: Comparison of Novel Catalytic Systems in Isoxazole Synthesis

| Catalyst | Type | Key Advantages | Reaction Type | Reference |

|---|---|---|---|---|

| Cerium Ammonium Nitrate (CAN) | Homogeneous | Efficient, green, mild conditions | [3+2] Cycloaddition | researchgate.netsciety.org |

| SnII-Mont K10 | Heterogeneous | Recoverable, low-cost, eco-friendly | Multicomponent Cyclocondensation | researchgate.net |

| Cu@Met-β‐CD | Supramolecular | Reusable, biodegradable, simple work-up | Three-component reaction | nih.gov |

Integration of Flow Chemistry and Continuous Process Technologies

Flow chemistry, or continuous processing, is rapidly gaining traction in the pharmaceutical and chemical industries as a superior alternative to traditional batch processing. youtube.comyoutube.com This technology offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and increased reproducibility. youtube.comnih.gov

The application of continuous-flow systems to the synthesis of complex molecules and active pharmaceutical ingredients (APIs) is a burgeoning area of research. nih.govresearchgate.net By pumping reagents through a network of tubes and microreactors, chemists can achieve better mixing and temperature control, leading to higher selectivity and reaction rates. youtube.comyoutube.com A key benefit is the ability to safely handle hazardous reagents or unstable intermediates, as only small quantities are reacting at any given moment. youtube.comnih.gov

Furthermore, flow chemistry enables the seamless integration of multiple reaction steps into a "telescoped" sequence, eliminating the need for the isolation and purification of intermediates. nih.govnih.gov This not only saves time and resources but also minimizes waste. While specific examples for (4-Methylisoxazol-5-YL)methanol are still emerging, the well-established benefits of flow chemistry in synthesizing other complex heterocyclic APIs suggest immense potential. nih.govresearchgate.net The future will likely see the development of fully automated, multi-step continuous processes for the on-demand synthesis of isoxazole methanol (B129727) derivatives, moving from milligram-scale library generation to kilogram-scale production. youtube.comresearchgate.net

Advancements in Green and Sustainable Synthetic Methodologies

The principles of green chemistry are becoming central to the design of synthetic routes for isoxazole derivatives. The goal is to develop protocols that are environmentally benign, economically viable, and safe.

Key advancements in this area include:

Use of Aqueous Media: Several modern synthetic protocols for isoxazole derivatives now use water as the solvent, circumventing the need for volatile and often toxic organic solvents. researchgate.netmdpi.com

Energy-Efficient Techniques: Ultrasound cavitation is being employed as an energy source to drive reactions, as seen in the synthesis of isoxazoline-linked sulfonates and isoxazole-5(4H)-ones. researchgate.netmdpi.com This method often leads to shorter reaction times and higher yields.

Biodegradable and Reusable Catalysts: The use of catalysts like modified β-cyclodextrin represents a significant step forward. nih.gov These materials are derived from renewable resources, are biodegradable, and can be easily recovered and reused multiple times, which drastically reduces waste and cost. nih.gov

A recent study established an efficient and green synthetic pathway for (3-(4-bromophenyl)-isoxazol-5-yl) methanol derivatives using a CAN catalyst under mild conditions, highlighting the trend towards sustainability. researchgate.netsciety.org These methodologies collectively contribute to a more sustainable future for the chemical synthesis of complex molecules like this compound.

Exploration of Unprecedented Reaction Pathways for Derivatization

While the 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne remains a primary and widely reported method for constructing the isoxazole ring, research continues into novel reaction pathways for both its synthesis and subsequent derivatization. researchgate.netnih.gov Exploring new transformations is key to accessing novel chemical space and creating derivatives with unique properties.

One of the mainstays for creating the isoxazole core is the [3+2] cycloaddition, which involves converting an aldoxime to a nitrile oxide in situ, which then reacts with an alkyne. biolmolchem.comnih.gov For instance, (3-para-tolyl-isoxazol-5-yl) methanol has been synthesized via this pathway. biolmolchem.com

Post-synthesis derivatization offers another avenue for structural diversification. The hydroxyl group of this compound is a prime site for modification. Fischer esterification, for example, has been used to convert isoxazole methanols into functionalized isoxazole esters, opening a route to derivatives not previously reported in the literature. researchgate.net The exploration of new catalytic systems, as discussed earlier, is also revealing new reactivities. The TEMPO-catalyzed reaction, for instance, proceeds through a free radical mechanism, which differs from the more common concerted pericyclic or stepwise diradical mechanisms of 1,3-dipolar cycloadditions. nih.gov The future in this area will focus on discovering and optimizing new reactions that allow for precise and efficient modification of the isoxazole scaffold, enabling the rapid generation of diverse compound libraries for screening.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in organic chemistry, with significant potential to accelerate the discovery and optimization of synthetic reactions. rjptonline.org These technologies can analyze vast datasets of chemical reactions to identify patterns and build predictive models, guiding experimental work and reducing trial-and-error. rjptonline.orgprinceton.edu

In the context of isoxazole chemistry, ML has been used to predict the performance of reactions where isoxazoles act as additives. In one study, a random forest algorithm successfully predicted the yield of a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction with high accuracy, even when various isoxazole additives were present that could potentially inhibit the reaction. princeton.edu The model's ability to handle multidimensional chemical space and make accurate out-of-sample predictions highlights its value in facilitating the adoption of new synthetic methods. princeton.edu

Beyond yield prediction, ML models are being developed to tackle other critical aspects of reaction design:

Solvent Prediction: Researchers have created ML models that can predict appropriate solvents for organic reactions with high accuracy (up to 85.1% top-3 accuracy). chemrxiv.org These models can also be adapted to recommend greener, more sustainable solvent alternatives without needing complete retraining. chemrxiv.org

Reaction Outcome Prediction: AI is being used to predict the products of a reaction given a set of reactants and conditions, which is a game-changer for synthesis planning. rjptonline.org

While the application of these tools is still in its early stages, their potential is immense. Future developments will likely involve more sophisticated models that can predict optimal reaction conditions (temperature, catalyst, reagents) for the synthesis of a specific target like this compound and its derivatives, drastically shortening development timelines.

Q & A

Basic: What are the optimal synthetic routes for preparing (4-Methylisoxazol-5-YL)methanol, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions or functionalization of pre-existing isoxazole derivatives. For example, refluxing β-keto esters with hydroxylamine hydrochloride in ethanol under acidic conditions (e.g., pyridine) has been employed to form isoxazole rings . Critical parameters include:

- Solvent choice : Ethanol or aqueous ethanol mixtures are preferred for solubility and reflux stability.

- Reaction time : Extended reflux (e.g., 24 hours) improves cyclization efficiency.

- Purification : Recrystallization from ethanol or column chromatography resolves byproducts.

Yield optimization requires balancing stoichiometry (e.g., 2:1 molar ratio of hydroxylamine to β-keto ester) and temperature control to avoid decomposition .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR, MS) for this compound derivatives?

Methodological Answer:

Discrepancies often arise from tautomerism, solvent effects, or impurities. To address this:

- Cross-validation : Compare experimental NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) with computational predictions (e.g., Gaussian for DFT-based chemical shifts) .

- Database alignment : Use ChemIDplus or DrugBank entries to verify spectral fingerprints for analogous isoxazole derivatives .

- Deuterated solvent trials : Test solubility in DMSO-d₆ or CDCl₃ to identify solvent-induced shifts .

Basic: What computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- Quantum chemical modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces .

- QSPR models : Train models on solubility, logP, and pKa using descriptors like molecular weight and topological polar surface area.

- Molecular dynamics : Simulate solvent interactions (e.g., ethanol/water mixtures) to predict stability under experimental conditions .

Advanced: How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitutions?

Methodological Answer:

- Kinetic isotope effects (KIE) : Replace hydroxyl hydrogens with deuterium to track proton transfer steps.

- Trapping intermediates : Use hydrazine hydrate or amino acids to isolate reactive intermediates (e.g., imine or oxime derivatives) .

- DFT-based transition state analysis : Map energy barriers for ring-opening or substitution pathways using software like ORCA .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods during synthesis due to potential inhalation risks.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns .

Advanced: What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

Methodological Answer:

- Disordered moieties : Apply SHELXL constraints (e.g., SIMU/ISOR) to model methyl or hydroxyl group disorder .

- Twinned crystals : Use PLATON’s TwinRotMat to detect twinning and refine against high-resolution data (d-spacing < 0.8 Å) .

- Hydrogen bonding networks : Validate using Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions .

Advanced: How should researchers handle contradictions in reported reactivity data (e.g., unexpected byproducts in alkylation reactions)?

Methodological Answer:

- Reproducibility checks : Replicate reactions under varying conditions (e.g., anhydrous vs. protic solvents) to identify environmental dependencies .

- In situ monitoring : Use ReactIR or LC-MS to track intermediate formation and byproduct pathways.

- Controlled experiments : Systematically alter substituents (e.g., methyl vs. ethyl groups) to isolate steric/electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products